

Technical Master Guide: Carbon-13 Disulfide ($^{13}\text{CS}_2$)

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Compound of Interest

Compound Name: Carbon-13C disulfide

CAS No.: 30860-31-2

Cat. No.: B1366805

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Solubility, Handling, and Synthetic Integration[1] Executive Directive: The Isotopic Reagent Paradox

Carbon-13 disulfide ($^{13}\text{CS}_2$) is a deceptive reagent.[1] Physically, it behaves nearly identically to its abundant isotopologue ($^{12}\text{CS}_2$): a non-polar, volatile liquid that is miscible with practically all organic solvents.[1] However, in the context of drug development and metabolic tracing, it represents a high-cost, high-risk critical material.[1]

The challenge is not finding a solvent that dissolves $^{13}\text{CS}_2$; the challenge is selecting a solvent system that preserves its isotopic integrity, prevents evaporative loss (bp 46.24 °C), and controls its high reactivity toward nucleophiles.[1]

This guide moves beyond simple solubility charts to provide a field-proven framework for handling, solubilizing, and reacting $^{13}\text{CS}_2$ in precision synthesis.

Physicochemical Profile: ^{12}C vs. ^{13}C

Understanding the subtle shifts in physical properties is essential for high-precision vacuum transfers and gravimetric analysis.

Property	Carbon Disulfide ($^{12}\text{CS}_2$)	Carbon-13 Disulfide ($^{13}\text{CS}_2$)	Operational Implication
Molecular Weight	76.14 g/mol	77.15 g/mol	Adjust stoichiometry calculations for gravimetric transfers. [1]
Boiling Point	46.24 °C	-46.0 °C	Extremely volatile.[1] Significant loss occurs during standard pipetting.[1]
Density (25°C)	1.266 g/mL	1.282 g/mL	Higher density aids in phase separation from aqueous layers.[1]
Dipole Moment	0 D	0 D	Non-polar; highly lipophilic.
Flash Point	-30 °C	-30 °C	Critical Risk: Ignites on hot surfaces (e.g., hotplates) without a spark.[1]

Solubility & Solvent Compatibility Matrix

Solubility for $^{13}\text{CS}_2$ is defined by miscibility and reactivity. Because $^{13}\text{CS}_2$ is non-polar, it is miscible with almost all organic solvents.[1] The selection criteria must focus on chemical inertness and volatility management.

Class A: Inert Carrier Solvents (Recommended for Storage/Transfer)

Use these for preparing stock solutions or NMR standards.[1]

- Chloroform (CHCl_3) / Deuterated Chloroform (CDCl_3):
 - Solubility: Fully Miscible.

- Utility: Excellent for NMR quantification.[1] The high density of CHCl_3 matches CS_2 , minimizing stratification.[1]
- Benzene / Toluene:
 - Solubility: Fully Miscible.
 - Utility: Ideal reaction media for non-polar transformations. Toluene is preferred due to its higher boiling point, which allows $^{13}\text{CS}_2$ to be the most volatile component, facilitating recovery of unreacted isotope.[1]
- Diethyl Ether / THF:
 - Solubility: Fully Miscible.
 - Utility: Good for low-temperature lithiation reactions.[1] Warning: High vapor pressure of ether can accelerate $^{13}\text{CS}_2$ loss during evaporation.

Class B: Reactive Media (Process-Specific)

Use these only when immediate reaction is intended.[1]

- Primary/Secondary Amines (in various solvents):
 - Interaction: $^{13}\text{CS}_2$ reacts instantly to form dithiocarbamates.
 - Solubility: The starting materials are soluble; the product often precipitates (salt form) or remains soluble depending on the counter-ion.[1]
- Alcohols (Methanol/Ethanol) + Base:
 - Interaction: Reacts to form xanthates ($\text{RO}^{-13}\text{CS}_2^-$).[1]
 - Nuance: While $^{13}\text{CS}_2$ is miscible in anhydrous ethanol, the presence of alkoxides triggers immediate consumption of the isotope.[1]

Class C: Incompatible or Poor Solvents[1]

- Water: Solubility is ~2.1 g/L (20°C).[1][2] Immiscible. Useful for biphasic reactions (Schotten-Baumann conditions) but poor for homogenous solvation.[1]
- DMSO: Miscible, but handling $^{13}\text{CS}_2$ in DMSO is risky due to DMSO's skin permeability (carrying neurotoxic CS_2 into the bloodstream) and difficulty in removing DMSO without heating (which boils off $^{13}\text{CS}_2$).[1]

Core Protocol: Vacuum Line Transfer & Concentration Verification

Standard pipetting of $^{13}\text{CS}_2$ results in 5-15% mass loss due to volatility.[1] This protocol uses a closed-system vacuum transfer to ensure 99%+ recovery.

Objective

Transfer $^{13}\text{CS}_2$ from the supplier ampoule to a reaction flask and verify exact molarity using ^1H NMR (via internal standard).

Workflow Diagram



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Caption: Closed-loop vacuum transfer workflow to prevent isotopic loss.

Step-by-Step Methodology

- Preparation: Weigh the receiver flask containing the reaction solvent (e.g., anhydrous THF) and a precise mass of internal standard (e.g., 1,3,5-trimethoxybenzene or cyclohexane).[1]
- Cooling: Submerge the receiver flask in a liquid nitrogen (LN_2) or acetone/dry ice bath (-78°C).
- Connection: Connect the $^{13}\text{CS}_2$ source ampoule to the Schlenk line via a solvent trap.

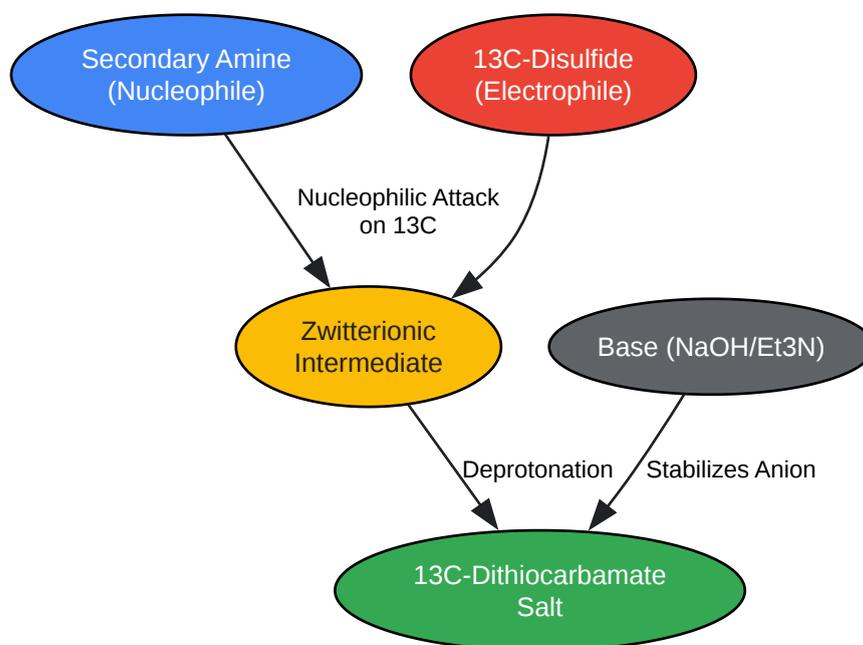
- Transfer: Open the ampoule under static vacuum. The $^{13}\text{CS}_2$ vapors will cryo-pump into the cold receiver flask.
- Quantification (The Self-Validating Step):
 - Warm the receiver to room temperature.
 - Take a 50 μL aliquot into a sealed NMR tube with CDCl_3 .
 - Validation: Since $^{13}\text{CS}_2$ has no protons, use the ^{13}C NMR (or inverse gated ^1H -decoupled ^{13}C NMR) to integrate the $^{13}\text{CS}_2$ peak (~192 ppm) relative to the known internal standard carbons.[1]
 - Note: Alternatively, weigh the flask before and after transfer.[1] The mass difference is the $^{13}\text{CS}_2$ transferred.[1]

Synthetic Application: Labeled Dithiocarbamate Synthesis

A primary use of $^{13}\text{CS}_2$ in drug development is synthesizing radiolabeled or stable-isotope labeled dithiocarbamates for metabolic tracking.[1]



Mechanistic Pathway



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Caption: Nucleophilic addition of amine to $^{13}\text{CS}_2$ forming dithiocarbamate.

Field Insight: When performing this reaction, do not add $^{13}\text{CS}_2$ to the amine. Instead, dissolve the amine and base in the solvent (e.g., Ethanol or THF) and add the $^{13}\text{CS}_2$ solution dropwise at 0°C .^[1] This controls the exotherm and prevents the evaporation of the expensive isotope before it can react.

Safety & Risk Mitigation (E-E-A-T)

Working with $^{13}\text{CS}_2$ requires protocols addressing both toxicity and flammability.^[1]

Hazard Category	Specific Risk	Mitigation Protocol
Neurotoxicity	CS ₂ attacks the nervous system; permeates standard nitrile gloves.	Use Laminate Film (Silver Shield) gloves.[1] Work strictly in a fume hood.
Flammability	Autoignition temperature is ~100°C. A hot steam pipe or hotplate can ignite vapors.[1]	NEVER use a hotplate or heat gun near CS ₂ . Use water baths or heating mantles only.[1]
Volatility	Rapid evaporation leads to inhalation risk and financial loss.	Keep all vessels sealed with Parafilm or Teflon tape.[1] Store at 2-8°C.

References

- National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 6348, Carbon Disulfide. Retrieved from [\[Link\]](#)[1]
- Centers for Disease Control and Prevention (CDC). (2023).[1] Toxicological Profile for Carbon Disulfide: Physical and Chemical Properties. Retrieved from [\[Link\]](#)
- Li, L., et al. (2020).[1] Prodrugs of Persulfides, Sulfur Dioxide, and Carbon Disulfide: Important Tools for Studying Sulfur Signaling. Antioxidants & Redox Signaling.[1] Retrieved from [\[Link\]](#)

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Sources

- [1. Carbon disulfide - Wikipedia \[en.wikipedia.org\]](#)
- [2. carbon disulfide \[chemister.ru\]](#)

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